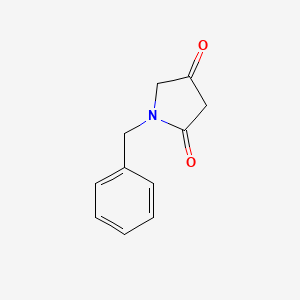

1-Benzylpyrrolidine-2,4-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELVYIQQUJJODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442700 | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-76-9 | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 Benzylpyrrolidine 2,4 Dione and Analogues

Established Synthetic Routes to Pyrrolidine-2,4-dione (B1332186) Core Structures

The pyrrolidine-2,4-dione moiety is the foundational scaffold of tetramic acids, a class of compounds known for their structural diversity and biological significance. researchgate.net Numerous chemical routes have been developed for the synthesis of this core structure. researchgate.net

Cyclization Strategies for Pyrrolidine-2,4-dione Ring Formation

The formation of the five-membered pyrrolidine-2,4-dione ring is a critical step in the synthesis of these compounds. The most prevalent strategies involve intramolecular cyclization reactions.

The Dieckmann condensation is a cornerstone method for this purpose. organic-chemistry.orgmasterorganicchemistry.com This base-catalyzed intramolecular condensation of a diester is highly effective for producing five- or six-membered cyclic β-keto esters. organic-chemistry.orglibretexts.org In the context of pyrrolidine-2,4-diones, a diester precursor containing a nitrogen atom in the backbone is treated with a base, such as sodium ethoxide, to induce ring closure. libretexts.orgresearchgate.net This approach has been successfully applied to the synthesis of various substituted pyrrolidine-2,4-diones from precursors like L-phenylalanine and malonic acid derivatives. researchgate.net The reaction proceeds through the formation of an enolate which then attacks the second ester group, leading to the cyclic product after elimination of an alkoxide. libretexts.org

A powerful extension of this method is the Ugi/Dieckmann condensation sequence . researchgate.net This combinatorial approach utilizes a multi-component Ugi reaction to rapidly assemble a complex acyclic precursor, which is then subjected to Dieckmann cyclization to form the tetramic acid ring. researchgate.netresearchgate.net This strategy allows for the introduction of significant diversity into the final molecule by varying the inputs of the initial Ugi reaction. researchgate.net

Other notable cyclization strategies include:

Tandem Umpolung Alkylation/Reduction/Cyclization : An efficient one-pot method has been developed starting from γ-hydrazono β-ketoesters. This process involves N-alkylation, followed by in-situ reduction and subsequent cyclization to yield the tetramic acid derivative. acs.org

Lactam Bond Formation : An alternative mechanism to the Dieckmann cyclization has been identified in the biosynthesis of certain tetramates, involving a direct lactam bond formation pathway. researchgate.net

[3+2] Cycloaddition Reactions : The 1,3-dipolar cycloaddition between an azomethine ylide (often generated from glycine (B1666218) derivatives) and a suitable dipolarophile is a classic and versatile method for constructing the pyrrolidine (B122466) ring. mdpi.comnih.gov

| Cyclization Strategy | Key Precursor | Reagents/Conditions | Description |

| Dieckmann Condensation | Acyclic Diester (e.g., 3-(N-ethoxycarbonylmethylene)benzylaminopropionate) | Base (e.g., Sodium Ethoxide) in Toluene | Intramolecular Claisen-type condensation to form a cyclic β-keto ester. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net |

| Ugi/Dieckmann Sequence | Ugi Adducts of Malonic Monoesters | 1. Ugi Reaction (Amine, Aldehyde, Isocyanide, Malonic monoester) 2. Dieckmann Cyclization (Base) | A multi-component reaction followed by cyclization, allowing for high diversity. researchgate.netresearchgate.net |

| Tandem Umpolung Alkylation/Reduction/Cyclization | γ-Hydrazono β-ketoester | N-alkylation agent, Hydride source | A one-pot sequence involving N-alkylation, imine reduction, and cyclization. acs.org |

Functional Group Interconversion Approaches

Functional group interconversion (FGI) refers to the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk In the synthesis of the pyrrolidine-2,4-dione core, FGI often plays a crucial role in preparing the necessary precursors for cyclization or in modifying the ring post-formation.

A common sequence involves the synthesis of an N-substituted-4-ethoxycarbonyl-3-pyrrolidone via Dieckmann cyclization, followed by hydrolysis and decarboxylation to yield the corresponding N-substituted-3-pyrrolidinone. researchgate.net This two-step process removes the ester group at the 4-position, which is a remnant of the Dieckmann cyclization of a propionate (B1217596) derivative. researchgate.netgoogle.com While this leads to a 3-pyrrolidinone (B1296849) rather than the 2,4-dione, it highlights a key FGI used in related syntheses. The 2,4-dione structure is often generated directly from the cyclization of precursors like acylated amino acid derivatives, where the two carbonyl groups are already incorporated in the acyclic starting material, minimizing the need for post-cyclization oxidation steps. researchgate.net

N-Alkylation and N-Arylation Strategies for 1-Benzyl Substitution

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine ring is a key step in forming the target compound, 1-benzylpyrrolidine-2,4-dione. This can be achieved either by starting with a pre-benzylated acyclic precursor before cyclization or by alkylating a pre-formed pyrrolidine-2,4-dione ring.

One of the most direct methods involves the reaction of benzylamine (B48309) with suitable precursors. For instance, the synthesis of N-benzyl-3-pyrrolidinone has been achieved by reacting benzylamine with chloroacetic acid and acrylic acid in a multi-step sequence that culminates in the Dieckmann cyclization. google.compatsnap.com Similarly, starting a synthesis with substituted benzylamines allows for the direct incorporation of a functionalized benzyl group from the outset. uran.ua

Alternatively, direct N-alkylation of a pre-existing pyrrolidinone or pyrrolidine ring can be performed. For example, N-phenacylpyrrolidin-2-ones have been prepared via the N-alkylation of pyrrolidin-2-one with phenacyl halides. arkat-usa.org This general principle can be applied to the benzylation of the pyrrolidine-2,4-dione core, typically using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. chemicalbook.com

Derivatization Strategies for Functionalizing the this compound Core

Further functionalization of the this compound scaffold is crucial for creating analogues with diverse properties. Derivatization can occur at multiple sites, including the active methylene (B1212753) group at the C3 position, the C5 position, or on the N-benzyl group itself.

Synthesis of (E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione and Related Benzylidenation Reactions

A significant derivatization of the pyrrolidine-dione core is the introduction of a benzylidene moiety, leading to compounds such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. This reaction represents a Knoevenagel-type condensation.

The synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been specifically reported via the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde. sciencepublishinggroup.comscispace.comscichemj.org The reaction is typically conducted in an ethanol/hydrochloric acid medium under reflux conditions. sciencepublishinggroup.comscispace.comresearchgate.net This acid-catalyzed condensation involves the active methylene group at the C4 position of the pyrrolidine ring reacting with the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond. sciencepublishinggroup.comresearchgate.net X-ray crystallography has confirmed the E configuration of the resulting ethylenic moiety. sciencepublishinggroup.comscispace.comscichemj.org Similar reactions can be performed with substituted benzaldehydes to produce a variety of C4-benzylidene derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | Benzaldehyde | Ethanol/HCl, Reflux | (E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione sciencepublishinggroup.comscispace.comresearchgate.net |

| 1-Benzyl-4-piperidone | 2-Fluorobenzaldehyde | Ammonium Acetate, Ethanol | (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one nih.gov |

Note: The second entry is an analogous reaction with a related piperidone core, demonstrating the generality of the benzylidenation reaction.

Introduction of Diverse Functional Groups on the Pyrrolidine and Benzyl Moieties

Introducing a wide range of functional groups onto the this compound core can be achieved through several strategies.

Modification of the Benzyl Group : One effective strategy is to begin the synthesis with an already substituted benzylamine. This approach has been used to create a library of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives with various substituents on the phenyl ring. uran.ua This method avoids potential issues with the compatibility of certain functional groups with the reagents used in the ring-forming or subsequent derivatization steps.

Modification of the Pyrrolidine Ring : The pyrrolidine-2,4-dione ring itself offers several sites for functionalization.

C3-Acylation : The C3 position can be acylated to produce 3-acyltetramic acids, a large and important subclass of these compounds. acs.org

C5-Substitution : The nature of the substituent at the C5 position is often determined by the choice of the starting amino acid precursor from which the ring is constructed. researchgate.netacs.org

Alkylation : The active methylene groups within the structure can be targeted for alkylation reactions to introduce further carbon-based substituents.

These derivatization strategies allow for the systematic modification of the parent this compound structure, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Mechanistic Investigations of Synthetic Reaction Pathways

The synthesis of this compound and its analogues is underpinned by a variety of reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions, improving yields, and designing novel derivatives. This section delves into the proposed mechanistic paths for the formation of the core pyrrolidine-dione ring, the oxidative transformations that N-benzylpyrrolidine systems can undergo, and the role of elimination reactions in the synthesis of precursors.

Proposed Mechanistic Paths in Pyrrolidine-Dione Synthesis

The formation of the pyrrolidine-2,4-dione scaffold can be achieved through several mechanistic routes, often depending on the starting materials and reaction conditions.

One prominent pathway involves a three-component reaction, which typically begins with the acid-catalyzed condensation of an aromatic aldehyde and an amine, such as aniline. beilstein-journals.orgbeilstein-journals.org This initial step reversibly forms an imine intermediate, which is subsequently protonated to generate a more reactive iminium species. beilstein-journals.orgbeilstein-journals.org The reaction equilibrium can be shifted toward the iminium species by adjusting the concentration of the reactants. beilstein-journals.org This electrophilic intermediate then undergoes a nucleophilic attack by an enolizable B-dicarbonyl compound, such as an ester of acylpyruvic acid, leading to the construction of the pyrrolidine ring. beilstein-journals.org

Computational studies have provided deeper insights into the energetics and feasibility of these pathways. For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a multi-step mechanism involving:

Michael Addition : The reaction initiates with the addition of deprotonated nitromethane to the coumarin scaffold. researchgate.net

Nef-Type Rearrangement : This is followed by a key oxygen atom migration from the nitrogen to a carbon atom. researchgate.net

Cyclization : The final step involves the formation of the N-C2 bond and the opening of the lactone ring to yield the pyrrolidinedione structure. researchgate.net

The energy barriers for each step have been calculated, indicating that proton transfer steps can have significantly high activation energies, suggesting the importance of catalysts or specific reaction conditions. researchgate.net

Another sophisticated approach is the traceless solid-phase synthesis of pyrrolidine-2,4-diones. researchgate.net A critical step in this methodology is an intramolecular, non-classical Wittig olefination of resin-bound esters, which facilitates the ring closure to form the desired dione (B5365651) structure. researchgate.net

The following table summarizes key proposed intermediates and reaction types in pyrrolidine-dione synthesis.

| Proposed Pathway | Key Intermediates | Key Reaction Types | Reference |

| Three-Component Reaction | Imine, Iminium ion | Condensation, Nucleophilic Addition, Cyclization | beilstein-journals.orgbeilstein-journals.org |

| Nitromethane & Coumarin Reaction | Deprotonated Nitromethane, Aci-nitromethyl | Michael Addition, Nef-Type Rearrangement, Cyclization | researchgate.net |

| Solid-Phase Synthesis | Resin-bound ester, Ylide | Wittig Olefination, Cyclization | researchgate.net |

Oxidative Transformations of N-Benzylpyrrolidine Systems

The N-benzyl group and the pyrrolidine ring are susceptible to various oxidative transformations, the mechanisms of which are of significant interest for functionalization and understanding metabolic pathways.

One common transformation involves the formation of N-acyliminium ions as key reactive intermediates. nih.gov The oxidation of N-protected pyrrolidines using hypervalent iodine reagents in the presence of nucleophiles can lead to the introduction of functional groups at the α-position to the nitrogen. nih.gov A proposed mechanism suggests the initial formation of an α-bromo-carbamate, which readily ionizes to an N-acyliminium ion. nih.gov This electrophilic species can then be trapped by a nucleophile, such as methanol. nih.gov

The mechanism of oxidation can also involve electron transfer processes. Studies on the oxidation of N-benzyl-N-alkylhydroxylamines to nitrones using oxidants like mercury(II) oxide have pointed to a mechanistic pathway that involves an initial electron transfer from the nitrogen atom to the oxidant. kfupm.edu.sa This is followed by a hydrogen abstraction step, with kinetic isotope effects supporting this proposed mechanism. kfupm.edu.sa

However, single electron transfer (SET) is not always the operative mechanism. In the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine, experimental evidence argues against a SET mechanism. nih.gov Instead, a conventional hydrogen abstraction at C-H bonds followed by hydroxyl recombination (or an equivalent one-step "insertion") is suggested to form carbinolamine intermediates, which then lead to N-dealkylation products. nih.gov Alternatively, hydrogen abstraction from the N-H bond of secondary cyclopropylamines can generate a neutral aminyl radical, which may undergo rapid ring-opening. nih.gov

The aerobic oxidation of the benzyl group itself, a related transformation, has been shown to proceed through a radical chain mechanism. gdut.edu.cn In a system catalyzed by cobalt porphyrin, the reaction is initiated by the dehydrogenation of a co-substrate to form an acyl radical. This radical then combines with oxygen to generate a peroxyl radical, which is key to the catalytic cycle that ultimately oxidizes benzyl alcohol to benzaldehyde. gdut.edu.cn

| Oxidative System | Proposed Mechanism | Key Intermediates | Reference |

| Hypervalent Iodine Reagents | Ionic Pathway | N-Acyliminium Ion | nih.gov |

| Mercury(II) Oxide | Electron Transfer/Hydrogen Abstraction | Radical Cation | kfupm.edu.sa |

| Cytochrome P450 | Hydrogen Abstraction/Recombination | Carbinolamine, Aminyl Radical | nih.gov |

| Aerobic/Cobalt Porphyrin | Radical Chain Reaction | Acyl Radical, Peroxyl Radical | gdut.edu.cn |

Elimination Reactions in Pyrrolidine-Dione Precursors

Elimination reactions are crucial in the synthesis of certain pyrrolidine-dione analogues and related fused heterocyclic systems. These reactions typically involve the removal of a small molecule, such as water or acetic acid, from a precursor to induce cyclization or introduce unsaturation.

A clear example is found in the synthesis of substituted 5,6-dihydropyrrolo[3,4-d] nih.govnih.govnii.ac.jptriazol-4(2H,4H)-ones from pyrrolidin-2-one precursors. researchgate.netdoi.org In this synthetic approach, a precursor such as 3(or 4)-acetoxyimino-1,5-diphenyl-4(or 3)-(4-substituted phenylhydrazono)pyrrolidin-2-one undergoes cyclization upon treatment with a base like sodium hydroxide. researchgate.netdoi.org The mechanism involves the intramolecular nucleophilic attack of a nitrogen atom, followed by the elimination of an acetic acid molecule to form the stable, fused triazole ring system. researchgate.netdoi.org

The principles of elimination reactions, such as E1 and E2, provide the fundamental framework for understanding these transformations. An E1 (elimination, unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. khanacademy.org A weak base then removes a proton from an adjacent carbon to form a double bond. khanacademy.org In contrast, an E2 (elimination, bimolecular) reaction is a one-step, concerted process where a strong base removes a proton simultaneously as the leaving group departs. khanacademy.org The specific pathway (E1 vs. E2) in the synthesis of pyrrolidine-dione precursors would depend on the substrate structure, the nature of the base, and the reaction conditions.

Advanced Structural Characterization of this compound and Derivatives

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound This compound is not available in the referenced sources. The required information for a detailed analysis according to the provided outline—including X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy—could not be located for this exact molecule.

The available research data pertains to derivatives and isomers, most notably (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and 1-benzylpyrrolidine-2,5-dione . However, presenting data for these related but structurally distinct compounds would not adhere to the strict focus on "this compound" as requested.

Therefore, it is not possible to generate the article with the specified content for each section and subsection as outlined in the user's instructions.

Advanced Structural Characterization and Conformational Analysis of 1 Benzylpyrrolidine 2,4 Dione and Derivatives

Conformational Dynamics of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring, a core structural feature of 1-benzylpyrrolidine-2,4-dione and its derivatives, is not planar. Instead, it adopts puckered conformations to relieve torsional strain. The conformational dynamics of this ring system are crucial for understanding its chemical reactivity and biological interactions. The puckering of the pyrrolidine ring is typically described by two primary conformations: the "envelope" (or Cs symmetry) and the "twist" (or C2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific conformation adopted by a pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov In the case of this compound derivatives, structural analyses have revealed the adoption of both of these principal conformations.

Detailed crystallographic studies on derivatives of the core 1-benzylpyrrolidine-dione structure provide specific insights into the conformational preferences of the ring system. For example, the analysis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has shown that its pyrrolidine ring exists in an envelope conformation, with a methylene (B1212753) carbon atom serving as the "flap" of the envelope. scispace.comscichemj.org

In another derivative, 1-benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate, the pyrrolidine-2,5-dione ring adopts a twisted conformation. nih.gov The degree of puckering in this molecule has been quantified using the Cremer and Pople puckering parameters. nih.gov These parameters provide a precise description of the ring's conformation. The puckering amplitude (q₂) describes the extent of puckering, while the phase angle (φ₂) defines the type of pucker (i.e., whether it is a pure twist, a pure envelope, or an intermediate form).

The specific puckering parameters for 1-benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate are detailed in the table below.

| Compound | Conformation | Puckering Amplitude (q₂) | Phase Angle (φ₂) |

| 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate | Twisted | 0.149 (2) Å | 87.4 (8) ° |

| Data sourced from crystallographic analysis. nih.gov |

The observed twist conformation in this diacetate derivative indicates a significant deviation from planarity, with the C2 and C3 atoms of the pyrrolidine ring being displaced out of the plane. nih.gov The benzene (B151609) ring in this structure is oriented nearly perpendicular to the heterocyclic ring. nih.gov These findings underscore how substitutions on the pyrrolidine ring dictate its conformational state, shifting it between envelope and twisted forms.

Computational and Theoretical Chemical Studies of 1 Benzylpyrrolidine 2,4 Dione and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 1-Benzylpyrrolidine-2,4-dione and related structures. These methods model the electronic density of the molecule to predict its structure, stability, and reactivity.

DFT calculations are employed to determine optimized geometric parameters, energetic properties, and electronic characteristics of molecules. nih.govniscpr.res.in Methods like the B3LYP functional combined with basis sets such as 6-311++G** are commonly used to investigate molecular features. nih.gov Key electronic descriptors obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it strongly supports the analysis of intramolecular energy transfer and molecular stability. niscpr.res.in For instance, studies on analogous benzyl-containing heterocyclic compounds have utilized DFT to compute total energy, dipole moments, and HOMO-LUMO gaps to assess their electronic structure. niscpr.res.in

Table 1: Representative Electronic Properties of Analogous Heterocyclic Compounds from DFT Calculations

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry, indicating its stability. | DFT/B3LYP/6-311++G** | Lower energy corresponds to higher stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | DFT/B3LYP/6-31G(d,p) chemrxiv.org | Characterizes nucleophilic nature. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | DFT/B3LYP/6-31G(d,p) chemrxiv.org | Characterizes electrophilic nature. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO levels. | Calculated from HOMO and LUMO energies chemrxiv.org | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. chemrxiv.org |

| Dipole Moment | A measure of the net molecular polarity. | DFT Calculations nih.gov | Influences solubility and intermolecular interactions. |

The pyrrolidine-2,4-dione (B1332186) scaffold is susceptible to tautomerism, a form of isomerization involving the migration of a proton. Computational studies on related pyrrolidine-2,3-diones and other β-dicarbonyl compounds show they can exist in equilibrium between keto and enol forms. nih.govorientjchem.orgnih.gov DFT calculations are instrumental in determining the relative stabilities of these tautomers in both the gas phase and in various solvents. orientjchem.org

For some substituted pyrrolidine-dione derivatives, the enamine form is found to be particularly stable, often stabilized by an intramolecular hydrogen bond. nih.govbeilstein-journals.orgnih.gov Theoretical calculations have shown that the tautomerism of similar compounds, like 4-acetyl-3-hydroxy-3-pyrroline-2-ones, is influenced by a slight energy difference and a high rate constant for the transformation between the two forms. nih.govbeilstein-journals.org The relative stability can be significantly affected by the solvent, with polar aprotic solvents often favoring the keto form, while non-polar solvents may favor the enol form. nih.gov DFT calculations can predict these preferences by computing the Gibbs free energy of each tautomer under different solvent conditions using models like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Theoretical Tautomeric Stability for a Model β-Diketone (3-Phenyl-2,4-pentanedione) orientjchem.org

| Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer |

|---|---|---|

| Gas Phase | -17.89 | Keto |

| Cyclohexane | -17.34 | Keto |

| Carbon Tetrachloride | -17.27 | Keto |

| Methanol | -16.55 | Keto |

| Water | -16.50 | Keto |

Data based on DFT B3LYP/6-31+G(d) calculations for 3-phenyl-2,4-pentanedione, an analogue showcasing keto-enol tautomerism. orientjchem.org

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and stability of this compound and its analogues. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals how the molecule's conformation evolves. nih.gov

These simulations are used to explore the different shapes (conformers) a molecule can adopt and the relative stability of these conformations. mdpi.com For example, MD studies on imidazolidine-2,4-dione derivatives, which are structurally similar to pyrrolidine-2,4-diones, have been used to investigate their inhibitory mechanisms by observing how the ligand and its target protein behave and stabilize over time. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions are calculated from the simulation trajectory to assess the structural stability of the molecule or a ligand-protein complex. A stable RMSD value over time suggests that the system has reached equilibrium.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. f1000research.com This method is extensively used to screen for potential biological activity and to understand the molecular basis of ligand-target interactions. researchgate.netnih.gov

Docking algorithms sample a wide range of possible binding poses of the ligand in the active site of a target protein and use a scoring function to estimate the binding affinity for each pose. mdpi.com The result is typically given as a binding energy value, often in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net Docking studies on analogues such as 1-benzyl-pyrrolidin-2-ones and other pyrrolidine-dione derivatives have successfully predicted their binding modes and affinities against various protein targets. nih.govresearchgate.net For instance, a study on 1,4,5-trisubstituted pyrrolidine-2,3-diones identified a derivative with a strong predicted binding affinity of -9.51 kcal/mol against inducible nitric oxide synthase (iNOS). researchgate.net These predictive studies are valuable for prioritizing compounds for further experimental testing.

Table 3: Examples of Predicted Binding Affinities for Pyrrolidine-dione Analogues against Protein Targets

| Compound/Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1,4,5-Trisubstituted Pyrrolidine-2,3-dione | Inducible Nitric Oxide Synthase (iNOS) | -9.51 | researchgate.net |

| Quinazolin-2,4-dione Derivative | COVID-19 Main Protease (Mpro) | -9.6 | ekb.eg |

| 1-Benzyl-4-(...)-pyrrolidin-2-one Derivative | Dipeptidyl Peptidase-4 (DPP4) | Not specified, but showed strong affinity | researchgate.netnih.gov |

| Imidazolidine-2,4-dione Derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified, but showed outstanding ability | nih.gov |

Beyond predicting binding affinity, molecular docking provides crucial insights into the specific interactions that stabilize the ligand-protein complex. nih.gov It can identify key amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov For example, docking studies of imidazolidine-2,4-dione derivatives with the PTP1B enzyme revealed significant interactions with residues in the P-loop region, such as His214, Cys215, and Ser216. nih.gov Similarly, studies on other heterocyclic compounds have identified interactions with specific residues like ARG60, ARG32, and GLN28, which were similar to those of the native ligand, suggesting a comparable binding mechanism. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Table 4: Examples of Key Interacting Residues Identified via Molecular Docking for Analogous Compounds

| Compound/Analogue Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione Derivative | PTP1B | His214, Cys215, Ser216 | Not specified | nih.gov |

| Pyrrole Derivative | Dihydrofolate Reductase (DHFR) | ARG60, ARG32, GLN28 | Not specified | mdpi.com |

| 1-Benzyl-4-(...)-pyrrolidin-2-one Derivative | Dipeptidyl Peptidase-4 (DPP4) | SER5 | Hydrogen Bonding | researchgate.net |

| 1,4,5-Trisubstituted Pyrrolidine-2,3-dione | Inducible Nitric Oxide Synthase (iNOS) | Cys200, Ser242 | Hydrogen Bonds, van der Waals | researchgate.net |

Computational Analysis of Reaction Mechanisms and Energetics of this compound and Analogues

Computational chemistry provides powerful tools for the in-depth investigation of chemical reaction mechanisms and their energetic landscapes. For complex organic molecules like this compound and its analogues, theoretical studies are instrumental in elucidating reaction pathways, identifying transient intermediates, and determining the energy barriers that govern reaction rates. This section focuses on the computational analysis of the reaction mechanisms involved in the synthesis of pyrrolidinedione derivatives, as detailed studies on this compound itself are not extensively available. The principles and findings from related systems provide a strong framework for understanding the reactivity of this class of compounds.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a multidimensional representation that describes the potential energy of a collection of atoms as a function of their spatial coordinates. britannica.com By mapping the PES, computational chemists can visualize the entire course of a reaction, tracing the lowest energy path from reactants to products. This path, known as the reaction coordinate, traverses valleys corresponding to stable intermediates and passes over saddle points, which represent transition states.

Similarly, the reaction between 3-pyrroline-2-one derivatives and aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones has been explored using PES calculations. nih.govnih.gov These studies propose a reaction mechanism where the main product is formed by following the pathway with the lowest Gibbs free energy of activation (ΔG#) on the PES, in both gas-phase and solvated models. nih.govnih.gov DFT calculations have shown that for these reactions, kinetic selectivity is more significant than thermodynamic selectivity in determining the primary product. nih.govnih.gov The mapping of the PES helps to understand how factors like reactant structure, solvent, and catalysts can influence which reaction pathway is favored.

Transition State Characterization and Activation Energy Determination

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org The transition state is defined as the highest energy point along the reaction coordinate, a specific configuration that is an activated complex in quasi-equilibrium with the reactants. britannica.comwikipedia.orgjohnhogan.info Characterizing the geometry and energy of this transition state is crucial for determining the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Quantum chemical studies have successfully determined the activation energies for key steps in the synthesis of pyrrolidinedione analogues. In the synthesis of a pyrrolidinedione derivative from coumarin (B35378) and deprotonated nitromethane (B149229), the activation barriers for each step were calculated. researchgate.net The initial Michael addition has a relatively low energy barrier, while the subsequent proton transfer required for tautomerization has a significantly higher barrier. researchgate.net The study also found that the oxygen migration step (Nef rearrangement) is facilitated by the presence of a water molecule, which lowers the activation energy. researchgate.net The final cyclization step was found to have a very low energy barrier. researchgate.net

The table below summarizes the calculated activation energies for the key steps in this synthetic pathway.

| Reaction Step | Transition State | Activation Energy (Eact) [kJ/mol] | Relative Energy of TS [kJ/mol] |

| Michael Addition | - | 21.7 | - |

| Tautomerization (with water) | TS [2.1/2.2]w | 197.8 | 104.5 |

| Water-Assisted Rearrangement | TS [2.2w/3.2]w | 130.8 | 126.4 |

| Oxygen Migration (with water) | TS [3.2/6.1w]w | 142.4 | 101.4 |

| Tautomerization for Cyclization | - | 178.4 | - |

| Cyclization | - | 11.9 | - |

Data sourced from a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin. researchgate.net

In other studies on related pyrrolidine-2,3-diones, the transformation between two tautomeric forms was found to have a very small potential barrier of just 0.5 kcal·mol⁻¹ (approximately 2.1 kJ/mol) in the gas phase and 1.0 kcal·mol⁻¹ (approximately 4.2 kJ/mol) in an ethanol solvent model, indicating a rapid equilibrium. nih.gov These computational determinations of activation energies are vital for understanding reaction kinetics and optimizing experimental conditions to favor the formation of the desired product. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzylpyrrolidine 2,4 Dione Derivatives

Influence of Substituent Effects on Bioactivity Modulation

The introduction of different substituents on the 1-benzylpyrrolidine-2,4-dione scaffold has a profound impact on the resulting biological activity. The nature, position, and electronic properties of these substituents can significantly alter the compound's interaction with its biological target, thereby modulating its potency and selectivity. The pyrrolidine (B122466) moiety itself is recognized as a crucial pharmacophore in medicinal chemistry due to its unique physicochemical properties. tandfonline.com Extensive modifications of pyrrolidine derivatives have led to the development of novel compounds with significant antidiabetic and anticancer activities. tandfonline.com

The benzyl (B1604629) group at the N-1 position of the pyrrolidine ring is a key site for modification, and substitutions on its phenyl ring can lead to significant changes in biological activity. Both electronic and steric factors play a crucial role in defining the SAR for this part of the molecule.

Research on N-benzylpyrrolidine derivatives has shown that the benzyl ring's integrity is often crucial for maintaining activity, as its alteration can lead to a substantial decrease in inhibitory potential against certain enzymes, such as cholinesterases. researchgate.net However, carefully chosen substituents on the phenyl ring can enhance potency. Studies on related pyrrolidine derivatives have consistently shown that electron-withdrawing groups on an attached phenyl ring can confer excellent inhibitory potential. researchgate.net For instance, in a series of 4-fluoropyrimidine-2-carbonitrile derivatives bearing a pyrrolidine ring, the presence of 2,4-dichloro or 2,4,5-trifluoro substitutions on the phenyl ring resulted in significantly enhanced inhibitory activity against dipeptidyl peptidase-4 (DPP-4). tandfonline.com Similarly, for 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, the presence of a 4-chlorophenyl group was a common feature among the most active compounds targeting E. coli DNA gyrase. frontiersin.org

Conversely, the introduction of electron-donating groups can also be beneficial depending on the target. In a study of pyrrolidine-based benzenesulfonamide (B165840) derivatives, compounds with 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were identified as promising acetylcholinesterase (AChE) inhibitors. frontiersin.org These findings highlight that the optimal electronic nature of the substituent on the benzyl moiety is target-dependent.

| Parent Scaffold | Substituent on Phenyl Ring | Target | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| N-Benzylpyrrolidine Derivatives | Electron-withdrawing groups (general) | Various | Increased inhibitory potential | researchgate.net |

| Pyrrolidine-containing 4-fluoropyrimidine-2-carbonitriles | 2,4-Dichloro | DPP-4 | Enhanced inhibitory activity | tandfonline.com |

| Pyrrolidine-containing 4-fluoropyrimidine-2-carbonitriles | 2,4,5-Trifluoro | DPP-4 | Significantly enhanced inhibitory activity | tandfonline.com |

| 1,2,4-Oxadiazole pyrrolidine derivatives | 4-Chloro | E. coli DNA gyrase | Present in most active compounds | frontiersin.org |

| Pyrrolidine-based benzenesulfonamides | 2,4-Dimethoxy | Acetylcholinesterase (AChE) | Promising inhibition | frontiersin.org |

| Pyrrolidine-based benzenesulfonamides | 4-Methoxy | Acetylcholinesterase (AChE) | Promising inhibition | frontiersin.org |

The pyrrolidine-2,4-dione (B1332186) core is another critical region for structural modification. Substitutions at the C-3 and C-5 positions can significantly influence the biological activity profile of the molecule. tandfonline.com

In studies on the closely related pyrrolidine-2,5-dione scaffold, it was found that the nature of the substituent at the 3-position strongly influences anticonvulsant activity. nih.gov For instance, a non-aromatic substituent, such as a sec-butyl group, at this position was shown to have a positive effect on anticonvulsant properties. nih.gov This suggests that steric bulk and lipophilicity at this position can be key determinants of activity.

More directly related to the this compound scaffold, research on derivatives with antifungal activity has shown that introducing hydrophobic fragments at the R² position can considerably increase their efficacy against Rhizoctonia solani. rsc.org Specifically, hydrophobic groups like 4-fluorophenyl, 4-chlorophenyl, or 4-bromophenyl were found to enhance antifungal activity, as confirmed by 3D-QSAR studies. rsc.org This indicates that hydrophobic interactions are likely crucial for the binding of these compounds to their fungal target.

| Scaffold | Position of Modification | Substituent | Bioactivity | Impact | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-2,5-dione | C-3 | sec-Butyl (non-aromatic) | Anticonvulsant | Positive effect on activity | nih.gov |

| Pyrrolidine-2,4-dione | R² | 4-Fluorophenyl (hydrophobic) | Antifungal (vs. R. solani) | Increased activity | rsc.org |

| Pyrrolidine-2,4-dione | R² | 4-Chlorophenyl (hydrophobic) | Antifungal (vs. R. solani) | Increased activity | rsc.org |

| Pyrrolidine-2,4-dione | R² | 4-Bromophenyl (hydrophobic) | Antifungal (vs. R. solani) | Increased activity | rsc.org |

Stereochemical Considerations in Biological Activity Profiles

The three-dimensional structure of this compound derivatives is a critical factor in determining their biological activity. The pyrrolidine ring contains chiral centers, and as a result, these molecules can exist as different stereoisomers. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles, which is attributed to the different binding modes of enantiomers and diastereomers with their target proteins, which are themselves chiral. nih.gov

The great interest in synthetic pyrrolidines is partly due to the presence of up to four stereogenic carbon atoms, which can lead to as many as 16 different stereoisomers. nih.gov This stereochemical diversity allows for a thorough exploration of the pharmacophore space. nih.gov

While specific SAR studies on the stereoisomers of this compound are not extensively detailed in the provided context, studies on structurally related compounds underscore the importance of stereochemistry. For example, in a study of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, the presence of an asymmetric carbon atom, leading to R and S enantiomers, was a key consideration in molecular docking studies to predict their nootropic activity. uran.ua This highlights that the specific 3D arrangement of the functional groups is critical for the interaction with the biological target. The non-planarity of the saturated pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to present substituents in well-defined spatial orientations, further emphasizing the role of stereochemistry in bioactivity. nih.gov

Pharmacophore Elucidation and Optimization for Specific Biological Targets

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For pyrrolidine derivatives, the pyrrolidine ring itself is considered a key pharmacophoric element. tandfonline.com

Ligand-based pharmacophore models have been successfully developed for related heterocyclic systems. For instance, a pharmacophore model for antiepileptic compounds that included pyrrolidine-2,5-dione derivatives identified a hydrophobic unit, a hydrogen bonding domain, and an electron donor as crucial features for activity. researchgate.net This type of model provides a 3D map of the key interaction points necessary for binding to the target receptor.

For pyrrolidine-2,4-dione derivatives specifically, a 3D-QSAR (Quantitative Structure-Activity Relationship) study was conducted to understand the requirements for antifungal activity against Rhizoctonia solani. rsc.org This analysis revealed that the introduction of hydrophobic fragments, such as 4-fluorophenyl, 4-chlorophenyl, or 4-bromophenyl, at a specific position (R²) could significantly enhance the antifungal activity. rsc.org Such models are invaluable for the optimization of lead compounds, as they guide the design of new derivatives with improved potency by suggesting which chemical features should be incorporated and where. The ultimate goal of pharmacophore elucidation is to create a simplified and abstract representation of the key molecular features that can then be used to screen virtual libraries for new, structurally diverse compounds with the desired biological activity.

Mechanistic Investigations of Biological Activities in Vitro

Receptor and Ion Channel Modulation Mechanisms (as related to compound activity)

Ion channels are crucial for regulating cellular excitability and signaling pathways. rcsb.orgbiorxiv.org The modulation of these channels by chemical compounds can have significant physiological effects.

Voltage-Gated Sodium Channel Interaction

Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.orgfrontiersin.org Their modulation can lead to various therapeutic effects. However, there is currently no specific information available in the scientific literature detailing the interaction between 1-Benzylpyrrolidine-2,4-dione and voltage-gated sodium channels. While other derivatives, such as certain N-substituted pyrrolidine-2,5-diones, have been investigated for their ability to block sodium channels, these findings cannot be directly extrapolated to this compound. researchgate.net

Calcium Channel Modulation

Calcium channels, particularly voltage-gated calcium channels, play a vital role in neurotransmitter release, muscle contraction, and other cellular processes. nih.gov Modulation of these channels is a mechanism for various clinically used drugs. nih.gov A review of existing research reveals no specific data on the modulatory effects of this compound on calcium channels. Studies on related but distinct chemical structures, such as some pyrrolidine-2,5-dione derivatives, have indicated potential interactions with L-type calcium channels, but similar investigations for this compound have not been reported. researchgate.net

Mechanistic Anti-pathogen Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrrolidine (B122466) scaffold has been a subject of interest in this area.

Antibacterial Mechanisms (e.g., against Staphylococcus aureus)

Staphylococcus aureus is a significant human pathogen, with multidrug-resistant strains (MRSA) posing a serious public health threat. frontiersin.orgnih.gov Research has identified antibacterial activity in compounds structurally related to this compound. Specifically, the compound 5-benzylpyrrolidine-2,4-dione has been noted for its antibiotic profile against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). geomar.dephorteeducacional.com.br While the precise mechanism of action was not detailed in the available abstracts, the findings suggest that the benzylpyrrolidine-2,4-dione core may be a promising scaffold for developing new anti-staphylococcal agents.

Another related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from the marine bacterium Bacillus tequilensis, has demonstrated a potent inhibitory effect against multidrug-resistant S. aureus. rsc.org This further supports the potential of pyrrolidine-based structures in combating this pathogen. rsc.org

Table 1: Antibacterial Activity of a Related Pyrrolidine-2,4-dione (B1332186) Derivative

| Compound Name | Target Organism | Activity Noted |

|---|

Antifungal Mechanisms (e.g., inhibition of germ tube formation)

The morphological transition from yeast to hyphal form, which often begins with the formation of a germ tube, is a key virulence factor for the pathogenic fungus Candida albicans. nih.govnih.gov Inhibition of this process is a target for antifungal therapies. nih.govasm.org A thorough review of the scientific literature found no studies investigating the effect of this compound on fungal germ tube formation or other antifungal mechanisms.

Inhibition of Protein Aggregation Mechanisms (e.g., Aβ aggregation)

There is no available scientific literature or published research data investigating the potential of This compound to inhibit the aggregation of proteins such as amyloid-beta (Aβ). Consequently, its mechanism of action in this context has not been explored or described. Studies on related compounds, such as certain derivatives of 1-benzylpyrrolidine-3-amine, have shown some activity in inhibiting Aβ and tau protein aggregation, but these findings cannot be extrapolated to this compound due to structural differences that critically influence biological activity.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Similarly, the antioxidant and free radical scavenging properties of This compound have not been specifically evaluated in any published in vitro studies. Research into the antioxidant capacity of the N-benzylpyrrolidine scaffold has been conducted on various derivatives, which possess different functional groups that determine their antioxidant potential. However, no studies have focused on the 2,4-dione variant. Therefore, there is no data on its efficacy in scavenging free radicals or its underlying antioxidant mechanisms.

1 Benzylpyrrolidine 2,4 Dione As a Chemical Probe

Utilization in Cysteine Sulfenic Acid Reactivity Profiling

1-Benzylpyrrolidine-2,4-dione is employed as a chemical probe to detect and profile cysteine sulfenic acids (Cys-SOH) on proteins. nih.gov This modification, arising from the oxidation of cysteine residues, is integral to redox-regulated cellular processes. nih.govresearchgate.net The core structure of this compound, featuring a 1,3-dicarbonyl group, allows it to specifically react with the electrophilic sulfur of a sulfenic acid, forming a stable thioether bond. rsc.org

This reactivity is an improvement over earlier probes based on the dimedone scaffold, which, while selective, exhibit low reactivity. nih.govresearchgate.net In contrast, certain cyclic C-nucleophiles, including derivatives of this compound, have demonstrated significantly enhanced reactivity—in some cases, over 200-fold greater than dimedone. nih.govresearchgate.net For instance, N-benzylation of a related piperidine-2,4-dione structure increased its reactivity by approximately 100-fold compared to dimedone. rsc.org This enhanced kinetic resolution is critical for comprehensively analyzing the "sulfenome," the complete set of sulfenic acid modifications in a cell or organism. nih.govresearchgate.net

To facilitate detection, researchers often modify the probe with reporter tags, such as fluorescent molecules or affinity labels like biotin (B1667282). wfu.edu This enables the subsequent identification of tagged proteins through methods like mass spectrometry, providing valuable insights into which proteins undergo this specific type of oxidation. wfu.edu

Selectivity and Specificity Considerations for Biological Target Engagement

A primary advantage of probes based on the 1,3-dicarbonyl scaffold, such as this compound, is their high selectivity for cysteine sulfenic acids. rsc.org This specificity is crucial for accurately identifying target proteins in complex biological mixtures. The probe's design allows it to distinguish Cys-SOH from other cysteine oxidation states, like sulfinic (Cys-SO2H) and sulfonic (Cys-SO3H) acids, which are generally not reactive with these probes. nih.gov

While these probes are highly selective, other electrophilic probes may have chemoselectivity issues. rsc.org For example, the strained alkyne BCN has been shown to react with protein thiols and persulfides, limiting its specificity for sulfenic acids. rsc.org In contrast, the increased reactivity of newer C-nucleophiles, like this compound, has been validated in protein models, confirming their retention of selectivity. nih.govresearchgate.net

Rigorous experimental controls are necessary to ensure the specificity of the probe. wfu.edu This includes using control experiments with reagents like dimedone to confirm that the reaction is specific to protein sulfenic acids in aqueous environments. wfu.edu The structural features of the probe, including substituents on the pyrrolidine (B122466) ring or the benzyl (B1604629) group, can be modified to optimize both reactivity and selectivity for specific applications.

Methodological Frameworks for Applying

The application of this compound as a chemical probe in research follows a structured methodological framework, often integrated into proteomics workflows.

Key Methodological Steps:

Probe Synthesis and Modification : The process begins with the synthesis of this compound or a derivative. wfu.edu Often, a reporter tag, such as a fluorophore or an affinity handle (e.g., biotin), is incorporated into the probe's structure to facilitate later detection and analysis. wfu.edu

Labeling in Biological Systems : The synthesized probe is introduced to the biological sample, which could be cultured cells, tissue lysates, or a purified protein. researchgate.net The system is incubated under conditions that promote the reaction between the probe and cysteine sulfenic acids. For example, in one study, a model protein was incubated with various nucleophilic probes under oxidizing conditions (using hydrogen peroxide) to induce the formation of sulfenic acid before labeling. researchgate.net

Protein Lysis and Extraction : After labeling, cells are lysed, and the total protein content is extracted. This step is performed under conditions that preserve the integrity of the proteins and the newly formed probe-protein adduct.

Enrichment and Detection : If an affinity tag was used, the labeled proteins are selectively isolated from the complex mixture using techniques like affinity chromatography. For fluorescently tagged proteins, detection can be achieved through in-gel fluorescence scanning or microscopy.

Mass Spectrometry Analysis : The final and most crucial step is the identification of the labeled proteins and the precise sites of modification. wfu.edu This is typically accomplished using advanced mass spectrometry techniques, which can pinpoint the exact cysteine residue that was modified by the probe. wfu.edu

This systematic approach allows researchers to create a detailed map of protein S-sulfenylation within a biological system, providing a powerful tool for studying redox signaling in both health and disease.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Strategies for Complex 1-Benzylpyrrolidine-2,4-dione Architectures

The future of this compound synthesis lies in the creation of more intricate and stereochemically defined architectures. While established methods provide access to the basic scaffold, the demand for structurally diverse libraries of compounds for high-throughput screening and lead optimization necessitates more advanced synthetic approaches.

Key areas for future development include:

Asymmetric Synthesis: Building upon existing protocols for chiral tetramic acids, future strategies will likely focus on developing highly enantioselective and diastereoselective syntheses. tdl.orgnih.gov This will enable the precise construction of stereocenters on the pyrrolidine (B122466) ring, which is crucial as different stereoisomers can exhibit vastly different biological activities. nih.govresearchgate.net

Multicomponent Reactions (MCRs): The use of MCRs offers a streamlined approach to generating molecular complexity from simple starting materials in a single step. tandfonline.com Future research will likely explore novel MCRs to construct highly substituted this compound derivatives, enhancing pot, atom, and step economy. dntb.gov.ua

Scaffold Decoration and Functionalization: Efforts will be directed towards developing regioselective methods for functionalizing the pre-formed this compound ring. This includes late-stage functionalization techniques that allow for the introduction of diverse chemical groups, creating a wide array of analogues for structure-activity relationship (SAR) studies. nih.gov

An example of a synthetic approach that has been developed is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione from Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde. sciencepublishinggroup.comscispace.com Alternative methods have also been proposed to improve yields and reduce the number of synthetic steps, such as avoiding the use of highly toxic reagents like sodium azide. uran.ua

Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry is poised to play an increasingly integral role in guiding the design of next-generation this compound derivatives. By leveraging in silico tools, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will allow for the prediction of biological activity based on the physicochemical properties of designed compounds. imist.ma These models can help identify key structural features that govern a compound's potency and selectivity.

Molecular Docking and Dynamics Simulations: Advanced docking studies will provide deeper insights into the binding modes of this compound derivatives with their biological targets. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of ligand-receptor complexes and predict binding affinities, aiding in the rational design of more potent inhibitors. researchgate.net

In Silico ADME/Tox Prediction: The early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical for the development of viable drug candidates. imist.manih.gov Integrating these predictive models into the design workflow will help to weed out compounds with unfavorable pharmacokinetic profiles early in the discovery process.

Research has already demonstrated the utility of these approaches. For instance, in silico studies have been used to design N-benzylpyrrolidine derivatives as multi-target agents for Alzheimer's disease and to predict the inhibitory activities of pyrimidine-2,4-dione derivatives against HIV Reverse Transcriptase. imist.maresearchgate.net

Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Therapeutic Intervention

The this compound scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. unife.it While its role in certain areas is emerging, a vast landscape of potential therapeutic applications remains to be explored.

Future research will focus on:

Systematic Target Identification: Employing chemoproteomics and other advanced screening platforms to systematically identify novel protein targets for this compound and its analogues. This could uncover therapeutic opportunities in unexpected disease areas.

Elucidation of Mechanisms of Action: Once new targets are identified, detailed mechanistic studies will be crucial to understand how these compounds exert their biological effects. This includes investigating their impact on cellular signaling pathways and downstream physiological responses. Research into derivatives has pointed towards mechanisms involving the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) in the context of Alzheimer's disease. researchgate.net

Expansion into New Therapeutic Areas: Based on the diverse bioactivities reported for related pyrrolidine structures (including antimicrobial, anticancer, and anti-inflammatory properties), future work will likely investigate the potential of this compound derivatives in these and other fields. nih.govnih.govfrontiersin.org For example, derivatives have been investigated as nootropic agents and for their potential to treat cognitive dysfunction. uran.ua

| Derivative Class | Investigated Target/Activity | Potential Therapeutic Area | Reference |

| N-Benzylpyrrolidine Derivatives | Acetylcholinesterase (AChE), BACE-1, Aβ aggregation | Alzheimer's Disease | researchgate.net |

| 4-(aminomethyl)-1-benzylpyrrolidine-2-one Derivatives | Nootropic activity, Cholinergic neurotransmission | Cognitive Enhancement, Dementia | uran.ua |

| Pyrrolidine-2,5-dione Derivatives | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) | Inflammation | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | α-glucosidase inhibition | Diabetes | tandfonline.com |

Strategic Design and Optimization of Next-Generation Chemical Probes Based on the this compound Scaffold

Beyond direct therapeutic applications, the this compound core is a valuable scaffold for the development of chemical probes. These molecular tools are essential for studying biological processes and validating drug targets.

Future perspectives in this domain involve:

Probes for Target Engagement and Occupancy: Designing probes that can covalently or non-covalently label specific protein targets in situ. This allows for the direct measurement of target engagement in cells and tissues, which is critical for drug development. The reactivity of the this compound moiety has been explored for labeling cysteine sulfenic acid, a post-translational modification, showcasing its potential in this area. researchgate.net

Fluorescent and Biotinylated Probes: Incorporating reporter tags such as fluorophores or biotin (B1667282) into the this compound structure. These tagged probes can be used for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins.

Photoaffinity Labeling Probes: The development of probes containing photoreactive groups would enable the permanent, light-induced crosslinking of the probe to its biological target. This is a powerful technique for unequivocally identifying the binding partners of a compound.

Proteolysis Targeting Chimeras (PROTACs): The scaffold could be incorporated into PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. bham.ac.uk This innovative approach to drug discovery offers a way to target proteins that have been traditionally considered "undruggable."

The development of such sophisticated chemical probes will not only advance our understanding of the biology associated with this compound but will also provide invaluable tools for the broader scientific community.

Q & A

Q. What mechanisms underlie the compound’s activity in neurological disease models?

- Methodological Answer : Mechanistic studies use:

- Patch-clamp electrophysiology : To assess ion channel modulation .

- Western blotting : Quantifying phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .

- Behavioral assays : Rodent models of neuropathic pain or depression to correlate biological activity with therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.